molecular formula C13H24N2O B4928401 N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide

N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide

Cat. No. B4928401
M. Wt: 224.34 g/mol
InChI Key: PANBFPCBMNTZDW-UHFFFAOYSA-N
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Description

N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and other neurological disorders. This compound belongs to the class of drugs called GABA analogs, which act on the GABAergic system in the brain. CPP-109 has been extensively studied for its potential therapeutic benefits in preclinical and clinical trials.

Mechanism of Action

N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide acts on the GABAergic system in the brain, which is involved in the regulation of neuronal activity. Specifically, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide inhibits the activity of the enzyme GABA-transaminase, which is responsible for the breakdown of GABA. By inhibiting GABA-transaminase, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide increases the levels of GABA in the brain, which leads to a reduction in neuronal activity and a decrease in drug-seeking behavior.
Biochemical and Physiological Effects:
N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to have several biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to increase the levels of GABA in the brain, which leads to a reduction in neuronal activity. In clinical trials, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to reduce cocaine use and craving in cocaine-dependent individuals. N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has also been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has several advantages and limitations for lab experiments. One advantage is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacological properties and potential therapeutic benefits. Another advantage is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has a favorable safety profile, which makes it a viable drug candidate for further development. However, one limitation is that N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has a relatively low potency and efficacy compared to other GABA analogs, which may limit its therapeutic potential.

Future Directions

There are several future directions for the study of N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide. One direction is to further investigate its potential therapeutic benefits in addiction and other neurological disorders. Another direction is to optimize its pharmacological properties, such as potency and efficacy, to enhance its therapeutic potential. Additionally, it may be beneficial to explore alternative routes of administration, such as transdermal or intranasal delivery, to improve its bioavailability and efficacy. Overall, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide is a promising drug candidate with potential therapeutic benefits for addiction and other neurological disorders. Further research is needed to fully explore its therapeutic potential.

Synthesis Methods

N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide can be synthesized using a multi-step process. The initial step involves the preparation of 1,4-cyclobutanedicarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropyl-4-piperidone to yield N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide. The overall yield of this process is approximately 25%, which makes N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide a viable drug candidate for further development.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been extensively studied for its potential therapeutic benefits in addiction and other neurological disorders. In preclinical studies, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. In clinical trials, N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has been shown to be safe and effective in reducing cocaine use in cocaine-dependent individuals. N-(1-isopropyl-4-piperidinyl)cyclobutanecarboxamide has also been studied for its potential therapeutic benefits in other neurological disorders, such as autism, schizophrenia, and depression.

properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-10(2)15-8-6-12(7-9-15)14-13(16)11-4-3-5-11/h10-12H,3-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANBFPCBMNTZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(propan-2-yl)piperidin-4-yl]cyclobutanecarboxamide

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